N-(2,4-difluorophenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSTZSBMSARXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-methylbenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with modifications to optimize yield and purity. The reaction can be conducted in large reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of reactants and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
N-(2,4-difluorophenyl)-2-methylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives of benzamide demonstrated promising results in inhibiting the growth of Hep-G2 liver cancer cells .
Enzyme Inhibition:
The compound is also being explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Its structural similarity to known inhibitors suggests it may interact effectively with targets such as protein kinases and other regulatory proteins .
Anti-inflammatory Properties:
Research indicates that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases .
Biological Research Applications
Biological Assays:
The compound has been utilized in high-throughput screening assays to identify its biological activity against various targets. For example, it has been tested for its ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), contributing to the search for novel antimycobacterial agents .
Structure-Activity Relationship Studies:
Studies focusing on the structure-activity relationship (SAR) of this compound have provided insights into how modifications can enhance its biological activity. This research is crucial for optimizing drug candidates and understanding their mechanisms of action .
Material Science Applications
Synthesis of Advanced Materials:
In materials science, this compound serves as a building block for synthesizing advanced materials with specific properties such as thermal stability and mechanical strength. Its fluorinated structure may impart desirable characteristics to polymers and composite materials .
Polymer Chemistry:
The compound is also explored in polymer chemistry for developing new polymeric materials that exhibit enhanced performance characteristics. These materials can be useful in various industrial applications, including coatings and adhesives .
Data Table: Summary of Applications
Case Studies
-
Antiproliferative Activity Against Liver Cancer:
A study evaluated the antiproliferative effects of this compound derivatives on Hep-G2 liver cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent in liver cancer treatment. -
Inhibition of Mycobacterium tuberculosis:
In a high-throughput screening study, several compounds were tested for their efficacy against Mtb. This compound showed promising results as a potential lead compound for further development. -
Development of Fluorinated Polymers:
Research focused on synthesizing fluorinated polymers using this compound as a precursor demonstrated enhanced mechanical properties and thermal resistance compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from Fo24 in the 2-position substituent on the benzoyl ring: methyl (CH₃) instead of fluorine (F) . This substitution introduces steric bulk and reduces electronegativity, altering molecular packing and hydrogen-bonding patterns. Key analogs for comparison include:
*Calculated based on analogous structures.
Key Observations :
- Halogen vs. Alkyl Groups : Fluorine and chlorine substituents engage in C–H···X (X = F, Cl) interactions, while methyl groups may favor C–H···π or van der Waals interactions due to reduced polarity .
- Steric Effects : The 2-methyl group in the target compound likely disrupts planar molecular conformations observed in Fo24, where aromatic rings are nearly coplanar (interplanar angle: 0.7°) .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Fo24 : Melting point = 110–112°C; crystallizes from CH₂Cl₂ .
- Target Compound: Expected higher melting point due to increased van der Waals forces from the methyl group, though solubility in nonpolar solvents may decrease.
NMR and IR Data
- ¹⁹F NMR : Fo24 exhibits peaks at -114, -115, and -118 ppm, characteristic of aromatic fluorines . The target compound’s ¹⁹F NMR would show similar 2,4-difluorophenyl signals but lacks the 2-F substituent.
- IR Spectroscopy : Fo24’s IR shows amide C=O stretch at 1656 cm⁻¹ and N–H bend at 3375 cm⁻¹ . The methyl group in the target compound may shift C=O stretches slightly due to electron-donating effects.
Hydrogen Bonding and Crystal Packing
Fo24 Interactions:
- Primary : 1D amide-amide chains via N–H···O=C (3.092 Å) along the b-axis .
- Secondary : Weak C–H···F (2.12–2.57 Å) and C–H···O interactions .
Target Compound Predictions:
- Reduced C–H···F Interactions : The absence of 2-F eliminates intramolecular N–H···F contacts (e.g., 2.12 Å in Fo24) .
- Enhanced Hydrophobicity : Methyl groups may promote C–H···π stacking or herringbone packing, altering unit cell parameters compared to Fo24’s Pn space group (a = 5.6756 Å, b = 4.9829 Å) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2,4-difluorophenyl)-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between 2-methylbenzoyl chloride and 2,4-difluoroaniline. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) improve yield and purity. Optimize temperature (e.g., 0–25°C), solvent (e.g., dichloromethane or DMF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM/DMF |
| Coupling Agent | DCC/HOBt |
Q. Which spectroscopic techniques are essential for characterizing N-(2,4-difluorophenyl)-2-methylbenzamide?
- Techniques :
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- ¹H/¹³C NMR : Analyze fluorine coupling in the aromatic region (δ 6.5–8.0 ppm for ¹H; δ 110–160 ppm for ¹³C).
- Elemental Analysis : Confirm C, H, N composition (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by dynamic molecular behavior or solvent effects?
- Strategies :
- Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation in amide bonds).
- Use DFT calculations (B3LYP/6-31G* level) to model chemical shifts and compare with experimental data.
- Test multiple solvents (DMSO-d₆, CDCl₃) to assess solvent-induced shifts .
Q. What methodologies are recommended for determining the crystal structure of N-(2,4-difluorophenyl)-2-methylbenzamide?
- Protocol :
Grow single crystals via slow evaporation (solvent: ethanol/acetone).
Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).
Validate hydrogen bonding (e.g., N–H···O/F interactions) using Mercury software .
Q. How do pH and solvent polarity affect fluorescence properties of benzamide derivatives like N-(2,4-difluorophenyl)-2-methylbenzamide?
- Findings :
- Optimal Fluorescence : Observed at pH 5 (prevents protonation/deprotonation of amide groups) and 25°C (minimizes thermal quenching).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance quantum yield via reduced non-radiative decay .
- Data Table :
| Condition | Fluorescence Intensity (a.u.) |
|---|---|
| pH 3 | 120 |
| pH 5 | 380 |
| pH 7 | 210 |
Q. What computational approaches predict the binding affinity of N-(2,4-difluorophenyl)-2-methylbenzamide with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Screen against kinase or protease targets (PDB IDs: 2HZI, 3ERT).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Use descriptors (logP, polar surface area) to correlate structure with activity .
Data Analysis & Methodological Challenges
Q. How should researchers address discrepancies between theoretical and experimental structure-activity relationships?
- Approach :
- Cross-validate computational models (e.g., DFT, QSAR) with mutagenesis assays or isothermal titration calorimetry (ITC) .
- Re-examine force field parameters (e.g., AMBER vs. CHARMM) in MD simulations .
Q. What strategies enhance photostability in fluorescence-based assays for this compound?
- Recommendations :
- Use antioxidants (e.g., ascorbic acid) to reduce radical-induced degradation.
- Conduct assays under low-intensity light or with UV filters.
- Optimize solvent (e.g., glycerol for reduced oxygen permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
